

# An In-depth Technical Guide to Zobar (C<sub>9</sub>H<sub>12</sub>ClNO<sub>2</sub>)

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## Compound of Interest

Compound Name: Zobar

Cat. No.: B075266

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## Abstract

This document provides a comprehensive overview of the chemical entity known as **Zobar**. The primary focus is to consolidate the available scientific and technical information regarding its molecular structure and fundamental properties. At present, publicly accessible data on **Zobar**'s biological activity, experimental protocols for its synthesis or application, and its involvement in specific signaling pathways is limited. This guide, therefore, serves as a foundational reference based on existing chemical database information.

## Molecular Structure and Identification

**Zobar** is a chemical compound identified in the PubChem database with the molecular formula C<sub>9</sub>H<sub>12</sub>ClNO<sub>2</sub>[1]. It is also known by the synonym Benzac 354[1].

The molecular structure of **Zobar** consists of a 2-chlorobenzoate component and a dimethylaminium ion[1].

### Chemical and Physical Properties

A summary of the key physicochemical properties of **Zobar** is presented in the table below. This data is computationally generated and sourced from PubChem[1].

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClNO <sub>2</sub>	PubChem
Molecular Weight	201.65 g/mol	PubChem
IUPAC Name	2-chlorobenzoate;dimethylazanium	PubChem
InChI	InChI=1S/C <sub>7</sub> H <sub>5</sub> ClO <sub>2</sub> .C <sub>2</sub> H <sub>7</sub> N/c8-6-4-2-1-3-5(6)7(9)10;1-3-2/h1-4H,(H,9,10);3H,1-2H <sup>3</sup>	PubChem
InChIKey	JLEQUYOQVZXFFW-UHFFFAOYSA-N	PubChem
SMILES	<chem>C[NH2+].C1=CC=C(C(=C1)C(=O)[O-])Cl</chem>	PubChem
CAS Number	1338-32-5	PubChem

## Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis or analysis of **Zobar**. General organic synthesis techniques for similar compounds, such as nucleophilic aromatic substitution followed by salt formation, could theoretically be adapted, but no procedures explicitly describing the preparation of **Zobar** have been found in the public domain.

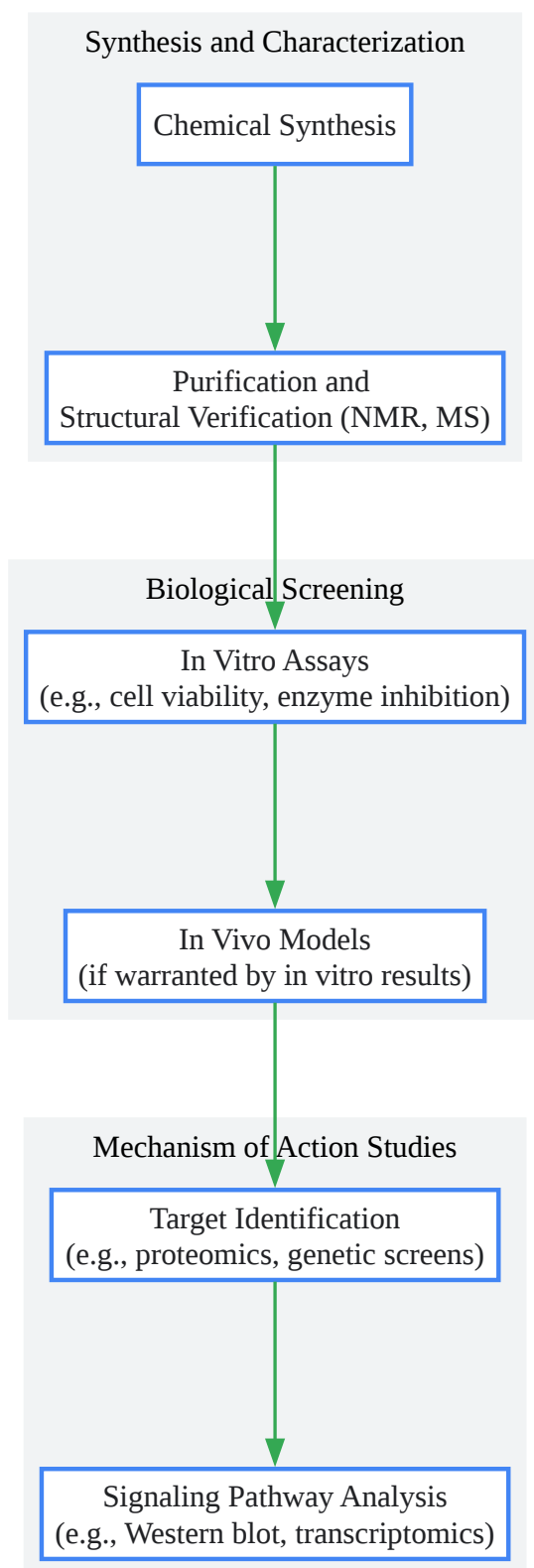
## Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the biological activity or the mechanism of action of **Zobar**. Consequently, no associated signaling pathways have been described in the scientific literature.

## Logical Workflow for Future Investigation

For researchers interested in exploring the potential of **Zobar**, a logical experimental workflow would be necessary to elucidate its properties and biological function. The following diagram

outlines a potential research path.



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Caption: Proposed workflow for the investigation of **Zobar**.

## Conclusion

**Zobar** is a defined chemical entity with a known molecular structure. However, there is a significant lack of publicly available data regarding its synthesis, experimental use, and biological effects. The information provided in this guide is based on the foundational data available in chemical databases. Further empirical research is required to understand the potential applications and mechanisms of this compound. This document serves as a starting point for researchers and professionals in the field of drug development who may be interested in exploring novel chemical matter.

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## References

- 1. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
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